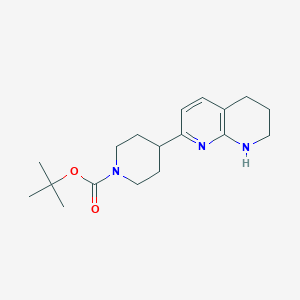

Tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate is a bicyclic heterocyclic compound featuring a piperidine ring connected to a partially saturated 1,8-naphthyridine core. The tert-butyl carbamate (Boc) group at the piperidine nitrogen serves as a protective moiety, enhancing stability during synthetic processes . This compound is structurally significant in medicinal chemistry due to its dual heterocyclic framework, which is often leveraged in drug discovery for modulating pharmacokinetic properties or targeting biological receptors.

Properties

IUPAC Name |

tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-11-8-13(9-12-21)15-7-6-14-5-4-10-19-16(14)20-15/h6-7,13H,4-5,8-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYMXHCYHZCTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(CCCN3)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a naphthyridine precursor under specific conditions. For instance, the reaction might involve the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

Neuropharmacological Effects

Tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate has been studied for its neuropharmacological effects. Research indicates that it may act as a modulator of neurotransmitter systems. Specific studies have shown that compounds with similar structures exhibit activity at nicotinic acetylcholine receptors and may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antidepressant Properties

Recent investigations have suggested that derivatives of this compound could possess antidepressant-like effects. In animal models, compounds that share structural similarities have demonstrated increased serotonin and norepinephrine levels in the brain, which are crucial for mood regulation . These findings point to the potential use of tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate in developing new antidepressant therapies.

Antitumor Activity

Emerging studies have indicated that this compound may exhibit antitumor properties. In vitro assays have shown that related compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression . This suggests a promising avenue for further research into its application in oncology.

Drug Development

The unique structure of tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate makes it an attractive candidate for drug development. Its potential to interact with multiple biological targets can be exploited to design multi-targeted therapies for complex diseases like cancer and neurodegenerative disorders.

Biological Research

This compound is also valuable in biological research as a tool for studying receptor interactions and signaling pathways involved in various physiological processes. Its ability to modulate receptor activity provides insights into the mechanisms underlying neurological functions and disorders .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1,8-Naphthyridine vs. 1,6-Naphthyridine Isomers

The target compound contains a 1,8-naphthyridine core, where nitrogen atoms occupy the 1 and 8 positions. In contrast, analogs like 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol () feature a 1,6-naphthyridine scaffold.

Saturation of the Naphthyridine Ring

The target compound’s 5,6,7,8-tetrahydro-1,8-naphthyridine moiety reduces aromaticity compared to fully unsaturated naphthyridines (e.g., 2-(dimethoxymethyl)-1,8-naphthyridine, ). Partial saturation enhances conformational flexibility, which may improve binding to protein targets with deep hydrophobic pockets .

Modifications in the Piperidine/Piperazine Substituents

Piperidine vs. Piperazine Rings

The target compound’s piperidine ring (one nitrogen atom) contrasts with piperazine-containing analogs like tert-butyl 4-(8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridine-2-carbonyl)piperazine-1-carboxylate (). Piperazine’s additional nitrogen increases basicity and hydrogen-bonding capacity, which could enhance interactions with acidic residues in enzymes or receptors .

Functionalization of the Piperidine Side Chain

The tert-butyl carbamate group in the target compound provides steric protection and lipophilicity. In contrast, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate () features an oxoethyl side chain, introducing a ketone group that may participate in Schiff base formation or redox reactions. This difference highlights the Boc group’s role in stabilizing the amine during synthesis .

Alkyl vs. Polar Substituents

The target compound lacks reactive functional groups, unlike 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde (), which contains an aldehyde group. The aldehyde enables further derivatization (e.g., condensation reactions) but requires careful handling due to its susceptibility to oxidation .

Amino Group Protection Strategies

Compared to 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine (), which has an unprotected primary amine, the Boc group in the target compound prevents undesired nucleophilic reactions. This protection is critical in multi-step syntheses, as seen in and , where Boc intermediates are used to build complex molecules .

Comparative Data Table

Biological Activity

Tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate (CAS No. 206989-63-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a thorough examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H27N3O2

- Molecular Weight : 317.426 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a tert-butyl group and a tetrahydronaphthyridine moiety, which may contribute to its biological properties.

The biological activity of tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate primarily involves its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptors involved in neurological pathways.

Proposed Mechanisms:

- Receptor Interaction : The compound is hypothesized to interact with dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters in the synaptic cleft.

Pharmacological Effects

Research indicates that tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate exhibits several pharmacological effects:

- Antidepressant-like Activity : In animal models, the compound has shown potential antidepressant effects by modulating serotonin levels.

- Anxiolytic Properties : Studies suggest that it could reduce anxiety symptoms by affecting GABAergic transmission.

Case Studies

- Study on Antidepressant Effects : In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin receptor activity.

- Anxiolytic Study : Another investigation highlighted its potential to alleviate anxiety symptoms in mice models through behavioral tests such as the elevated plus maze and forced swim test.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C18H27N3O2 |

| Molecular Weight | 317.426 g/mol |

| CAS Number | 206989-63-1 |

| Antidepressant Activity | Significant |

| Anxiolytic Activity | Observed |

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Various synthetic routes have been explored to optimize yield and purity. For instance:

- Synthesis Method : A common synthetic route involves the reaction of piperidine derivatives with naphthyridine precursors under controlled conditions to yield the desired product with high efficiency.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carboxylate?

The compound can be synthesized via coupling reactions between piperidine and naphthyridine derivatives. A validated method involves using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to facilitate Boc protection and subsequent cyclization . Key steps include:

- Purification via silica gel column chromatography (e.g., using ethyl acetate/hexane gradients).

- Monitoring reaction progress by TLC or HPLC .

- Typical yields range from 60–85%, depending on reaction optimization.

Q. How can structural characterization be performed for this compound?

Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the piperidine and naphthyridine moieties.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 345.2024).

- FT-IR to identify functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the Boc group). Physical state and color (e.g., light yellow solid) should align with literature reports .

Q. What safety protocols are essential during synthesis and handling?

- Respiratory protection : Use N95 masks or fume hoods to avoid inhalation of fine particles.

- Skin/eye protection : Wear nitrile gloves and safety goggles; immediate flushing with water is required upon contact .

- Storage : Keep in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting purity data from different synthesis batches be resolved?

Discrepancies often arise from variations in reaction time , temperature , or purification methods . To address this:

- Perform HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid) to quantify impurities.

- Optimize recrystallization using ethyl acetate/hexane mixtures to improve purity to >98% .

- Cross-validate results with elemental analysis (C, H, N) to confirm stoichiometry.

Q. What strategies are effective for improving reaction yields in large-scale synthesis?

- Catalyst optimization : Replace DMAP with DBU (1,8-diazabicycloundec-7-ene) to enhance Boc-deprotection efficiency.

- Solvent selection : Switch to THF or DMF for better solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yields >75% .

Q. How can this compound be applied in pharmacological studies?

The naphthyridine-piperidine scaffold is a key intermediate in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors . For example:

- Fluorinated derivatives (e.g., 3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)imidazolidin-1-yl)propanoic acid) show activity against inflammatory targets .

- Metabolites like 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid are linked to GPCR modulation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.